molecular formula C5H10IN B059508 3-Iodopiperidine CAS No. 1289387-90-1

3-Iodopiperidine

Cat. No. B059508
M. Wt: 211.04 g/mol
InChI Key: LESPVTBAQQARHX-UHFFFAOYSA-N
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Description

3-Iodopiperidine is a derivative of piperidine, which is a versatile organic compound that plays an integral role in numerous chemical reactions and industrial processes . It is an organic compound classified under the family of heterocyclic amines .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular formula of 3-Iodopiperidine is C5H10IN . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature .

Scientific Research Applications

  • Synthesis of Piperidines :

    • Gallium iodide/iodine has been used for the synthesis of 4-iodopiperidines via aza-Prins cyclization, demonstrating an efficient method for preparing these compounds (Yadav et al., 2008).
    • Cobalt-catalyzed cross-coupling of 3- and 4-iodopiperidines with Grignard reagents has been explored, offering a chemoselective and flexible approach to functionalize piperidines (Gonnard et al., 2015).
  • Medicinal Chemistry and Drug Development :

    • The synthesis of aminoacridine derivatives, including iodine-labeled analogs, has been investigated for studying cell distribution and potential antitumor properties (Peixoto et al., 2009).
    • Research on iodinated amino acids, like 3-Iodo-α-methyl-L-tyrosine, has shown promise in oncologic imaging outside the brain (Lahoutte et al., 2003).
  • Toxicology and Environmental Studies :

    • Investigations into the occurrence and toxicity of iodinated disinfection byproducts in drinking water reveal insights into the potential health risks associated with these compounds (Richardson et al., 2008).
  • Radiopharmaceutical Applications :

    • The synthesis and body distribution of various iodine-131 labeled centrally acting drugs have been studied for potential applications in nuclear medicine (Braun et al., 1977).
  • Analytical Chemistry :

    • Development of high-performance liquid chromatographic assays for contrast agents like iopiperidol in plasma and urine showcases the analytical applications of iodinated compounds (Arbughi et al., 1999).

Safety And Hazards

Piperidine is a corrosive substance and can cause severe burns and eye damage . In case of skin or eye contact, immediate medical attention is necessary . Additionally, the vapors of Piperidine can cause respiratory irritation .

Future Directions

Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds. Compounds with piperidine moiety show a wide variety of biologic activities. This review article sheds a light on the most recent studies proving the importance of piperidine nucleus in the field of drug discovery .

properties

IUPAC Name

3-iodopiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10IN/c6-5-2-1-3-7-4-5/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESPVTBAQQARHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40329646
Record name 3-iodopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40329646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodopiperidine

CAS RN

1289387-90-1
Record name 3-iodopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40329646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
L Gonnard, A Guérinot, J Cossy - Chemistry–A European …, 2015 - Wiley Online Library
… piperidines, we then focused on the reactivity of N-Boc-3-iodopiperidine in the cross-coupling. The 3-iodopiperidine 8 could not be accessed from the corresponding alcohol 6 and a …
B Barré, L Gonnard, A Guérinot, J Cossy - Molecules, 2018 - mdpi.com
… between N-Boc 3-iodopiperidine 3a and phenylmagnesium bromide, a … Treatment of the N-Boc 3-iodopiperidine 3a with m-… When the disubstituted 3-iodopiperidine 5a possessing an O-…
Number of citations: 9 www.mdpi.com
T Mino, A Saito, Y Tanaka, S Hasegawa… - The Journal of …, 2005 - ACS Publications
… Iodination of 5 with the iodine−triphenylphosphine−imidazole method 12 gave chiral 3-iodopiperidine derivative 8b in a good yield similar to that achieved by the bromination (entry 1 in …
Number of citations: 38 pubs.acs.org
HT Huang, TC Lacy, B Błachut, GX Ortiz Jr… - Organic letters, 2013 - ACS Publications
… 18 F-labeled azaheterocycles (∼110 min half-life), we examined if the nucleophilic fluorination could be accelerated by the stoichiometric formation of reactive 3-iodopiperidine …
Number of citations: 70 pubs.acs.org
D Gomez Pardo, J Cossy - Chemistry–A European Journal, 2014 - Wiley Online Library
… In addition, a stereospecific rearrangement of iodo-pyrrolidine 42 was observed at 55 C to produce 3-iodopiperidine 45 in 24 % yield along with the pyrrolidino-butyrolactone 46 in 60 %…
A Rouchaud, JC Braekman - 2011 - Wiley Online Library
… group to an aldehyde, and spontaneous cyclization produced the protected Δ 2 -piperideine 17; subsequent treatment with NIS/MeOH afforded the trans-2-methoxy-3-iodopiperidine 18.…
A Boto, R Hernández, E Suárez - Tetrahedron Letters, 2000 - Elsevier
… To extend further the scope of the reaction, we have investigated the feasibility of applying this methodology to the synthesis of 3-iodopiperidine derivatives. The decarboxylation of l-…
Number of citations: 38 www.sciencedirect.com
A Boto, R Hernández, Y de León… - The Journal of Organic …, 2001 - ACS Publications
… When the reaction was carried out in dichloromethane (entry 7), the major product was the 2-hydroxy-3-iodopiperidine 3e. The yield of monoiodinated products was doubled when the …
Number of citations: 57 pubs.acs.org
J Chen, JW Lim, S Chiba - Tetrahedron, 2022 - Elsevier
Facile conversion of 2-piperidones and 2-pyrrolidones into 2-cyano-3-iodo piperidines or pyrrolidines has been accomplished by the sequence of 1) controlled hydride reduction of …
Number of citations: 3 www.sciencedirect.com
H China, R Kumar, K Kikushima, T Dohi - Molecules, 2020 - mdpi.com
… In the presence of chiral cyclic thiourea as an organocatalyst, a catalytic amount of KBr was added to give 3-iodopiperidine 16, the endo-cyclization product of olefinic N-tosylamine (…
Number of citations: 27 www.mdpi.com

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